molecular formula C8H6ClNO B2657044 2-(3-Chlorophenyl)-2-hydroxyacetonitrile CAS No. 53313-92-1

2-(3-Chlorophenyl)-2-hydroxyacetonitrile

Cat. No. B2657044
M. Wt: 167.59
InChI Key: VITRCPVSCQOAFP-UHFFFAOYSA-N
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Patent
US08673905B2

Procedure details

To a stirred suspension of KCN (5.04 g, 78 mmol) in methanol (20 mL) was added 3-chlorobenzaldehyde (7.0 g, 50 mmol) at 0° C. under nitrogen atmosphere. Then acetic acid (4.4 mL) was added dropwise at 0° C. After 30 minutes, the mixture was warmed to 15° C. and stirred for 5 hours. Then the reaction mixture was concentrated to dryness and extracted with ethyl acetate (200 mL). The organic solution was washed with water (3×25 mL), brine (25 mL), dried over anhydrous sodium sulfate and concentrated to dryness. The resulting residue was purified by column chromatography (ethyl acetate:petroleum ether, 1:15) to afford (3-chloro-phenyl)-hydroxy-acetonitrile. (Yield 8.2 g, 97%). LC-MS: [M+Na]+ 190.
Name
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[Cl:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH:8]=[O:9].C(O)(=O)C>CO>[Cl:4][C:5]1[CH:6]=[C:7]([CH:8]([OH:9])[C:1]#[N:2])[CH:10]=[CH:11][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.04 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1
Step Three
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the reaction mixture was concentrated to dryness
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (200 mL)
WASH
Type
WASH
Details
The organic solution was washed with water (3×25 mL), brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (ethyl acetate:petroleum ether, 1:15)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(C#N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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